

4-Methylphenmetrazine: A Technical Guide on its Mechanism of Action

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Compound of Interest

Compound Name:	3-Methyl-2-(4-methylphenyl)morpholine
Cat. No.:	B3184309

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Introduction

4-Methylphenmetrazine (4-MPM), also known as mephenmetrazine, is a synthetic psychoactive substance that has emerged on the recreational drug market.^[1] Chemically, it is a substituted phenylmorpholine and an analog of phenmetrazine, a once-marketed anorectic with stimulant properties.^{[1][2]} First identified in Slovenia in 2015, 4-MPM has been characterized as a monoamine releaser with a notable preference for serotonin activity.^[1] This whitepaper provides a detailed technical overview of the mechanism of action of 4-Methylphenmetrazine, focusing on its interaction with monoamine transporters, supported by quantitative data and experimental methodologies.

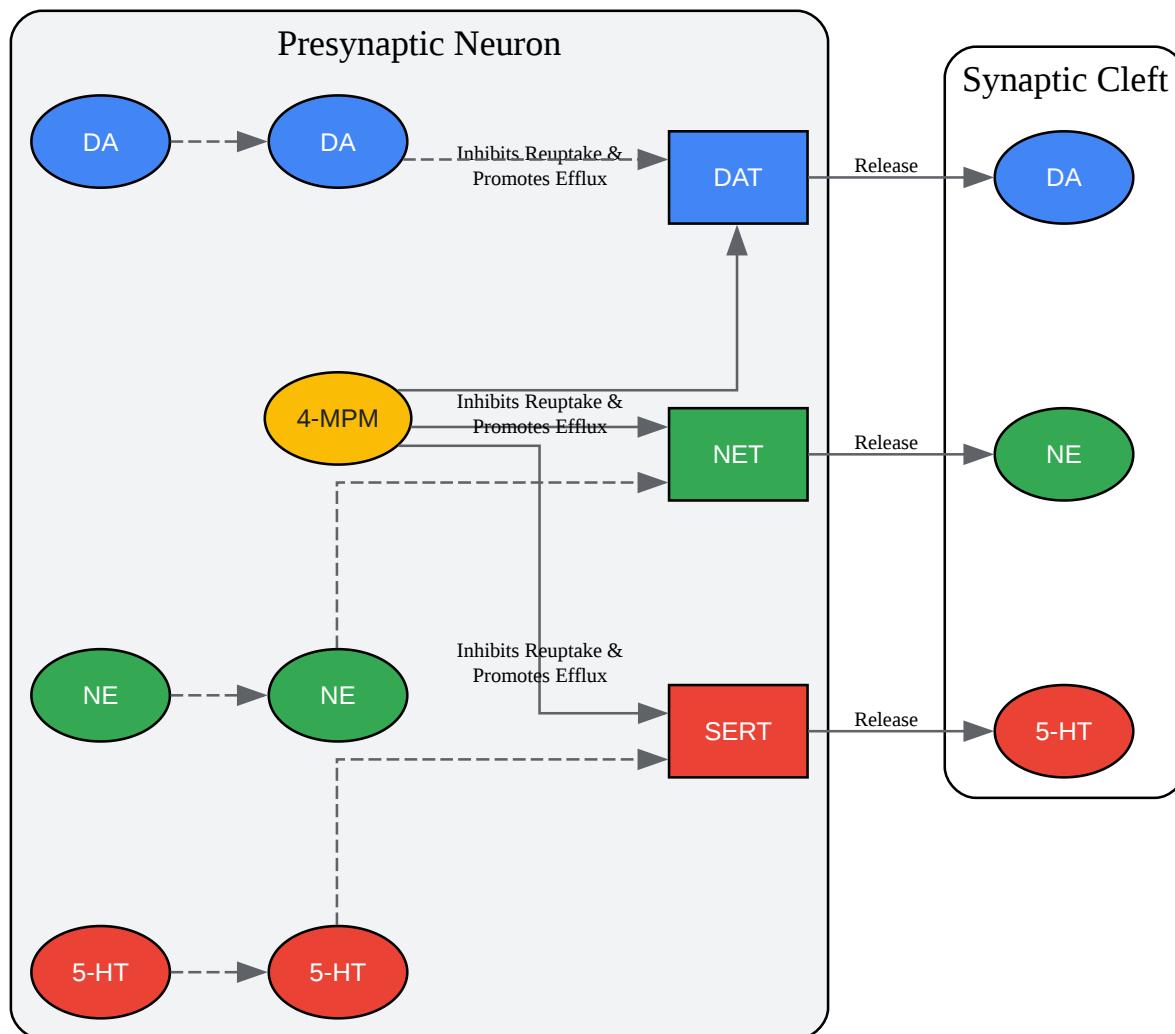
Core Mechanism of Action: Monoamine Transporter Interaction

The primary mechanism of action of 4-Methylphenmetrazine involves its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).^{[2][3]} It functions as both an inhibitor of monoamine uptake and a substrate-type releaser, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.^{[2][4]} This non-selective but potent activity on all three major

monoamine systems underlies its complex psychostimulant and potential entactogenic effects, which are suggested to be similar to those of MDMA.[2][3][5][6]

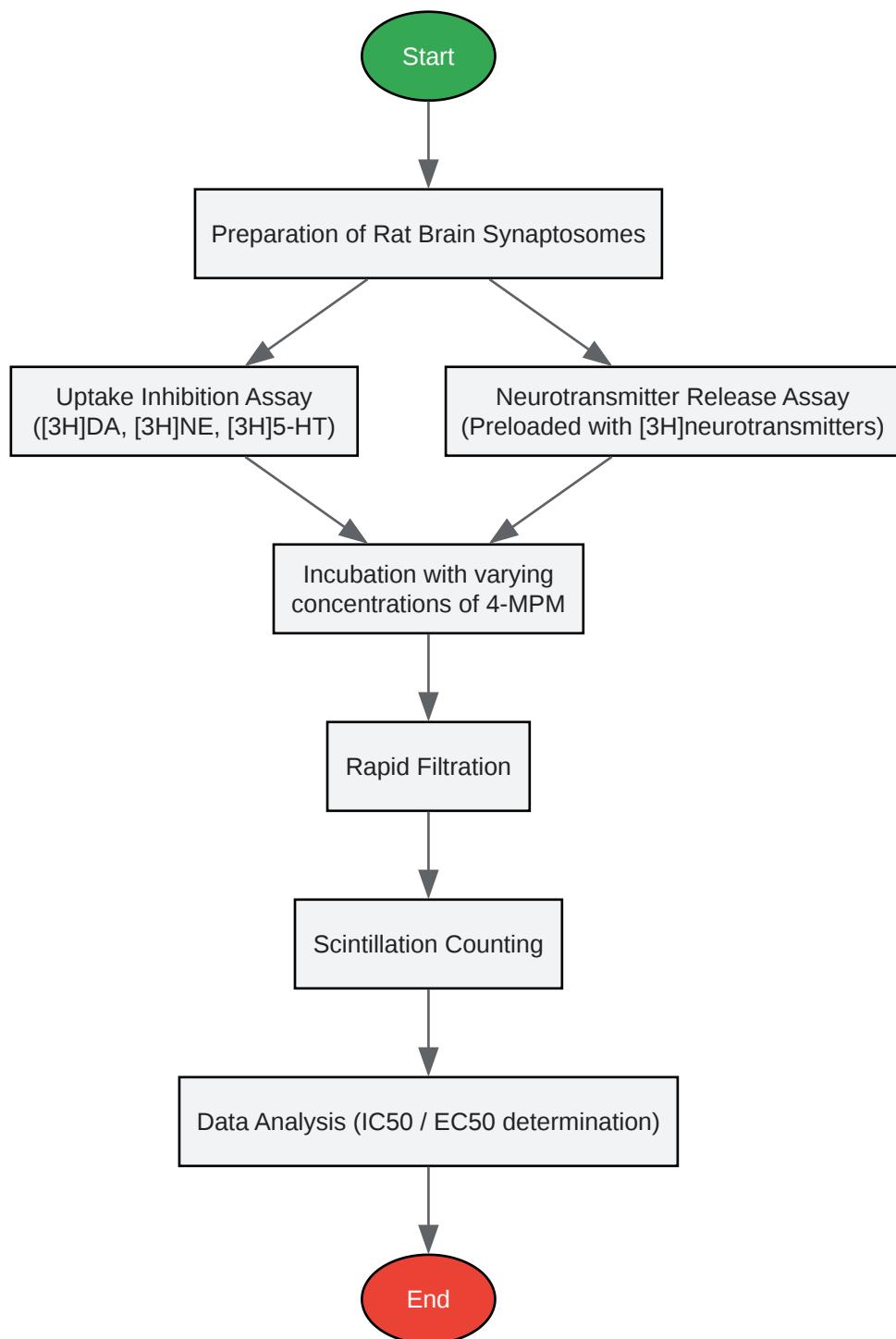
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of 4-Methylphenmetrazine at the synaptic level and a typical experimental workflow for its characterization.



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Caption: Proposed mechanism of 4-MPM at monoamine transporters.



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Caption: Experimental workflow for in vitro transporter assays.

Quantitative Data

The following tables summarize the in vitro pharmacological data for 4-Methylphenmetrazine's interaction with monoamine transporters.

Table 1: Monoamine Transporter Uptake Inhibition by 4-Methylphenmetrazine

Transporter	IC50 (nM)
Dopamine (DAT)	1926
Norepinephrine (NET)	1933
Serotonin (SERT)	408

Data from in vitro assays using rat brain synaptosomes.[\[2\]](#)

Table 2: Monoamine Release Induction by 4-Methylphenmetrazine

Neurotransmitter	EC50 (nM)
Dopamine (DA)	227
Norepinephrine (NE)	62
Serotonin (5-HT)	86

Data from in vitro assays using rat brain synaptosomes.[\[2\]](#)

Experimental Protocols

The quantitative data presented above were obtained through in vitro transporter assays using rat brain synaptosomes.[\[3\]](#)[\[4\]](#)[\[5\]](#) The following is a generalized description of the methodologies employed.

Preparation of Rat Brain Synaptosomes

Synaptosomes, which are isolated nerve terminals, were prepared from the brains of rats.[\[4\]](#) This involves homogenization of brain tissue in a suitable buffer, followed by differential centrifugation to isolate the synaptosomal fraction. This fraction is then resuspended in a buffer for use in the uptake and release assays.

Monoamine Transporter Uptake Inhibition Assays

- Incubation: Rat brain synaptosomes were incubated with various concentrations of 4-Methylphenmetrazine.[4]
- Addition of Radiolabeled Substrate: A specific tritiated substrate, such as [3H]dopamine, [3H]norepinephrine, or [3H]serotonin, was added to the incubation mixture at a low nanomolar concentration.[4] To ensure transporter-specific uptake, unlabeled blockers for the other two transporters were included in the assay medium.[4]
- Termination of Uptake: The uptake reaction was terminated by rapid vacuum filtration, trapping the synaptosomes on filter paper.[4]
- Quantification: The amount of radioactivity retained by the synaptosomes was quantified using liquid scintillation counting.[4]
- Data Analysis: The concentration of 4-Methylphenmetrazine that inhibited 50% of the specific uptake of the radiolabeled substrate (IC50) was determined by non-linear regression analysis of the concentration-response curves.

Neurotransmitter Release Assays

- Preloading: Synaptosomes were preloaded with a tritiated monoamine ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) by incubation.
- Washing: The preloaded synaptosomes were washed to remove excess extracellular radiolabel.
- Induction of Release: The synaptosomes were then exposed to various concentrations of 4-Methylphenmetrazine to induce the release of the preloaded neurotransmitter.
- Sample Collection: The amount of radioactivity released into the supernatant was measured.
- Data Analysis: The effective concentration of 4-Methylphenmetrazine that produced 50% of the maximal release effect (EC50) was calculated from the concentration-response curves.

Discussion

The pharmacological profile of 4-Methylphenmetrazine reveals it to be a non-selective releaser of monoamines.^[2] Its IC₅₀ values for uptake inhibition are in the micromolar to high nanomolar range, with the highest potency observed at the serotonin transporter.^[2] More significantly, its EC₅₀ values for neurotransmitter release are substantially lower, indicating that it is a potent releasing agent, particularly for norepinephrine and serotonin.^[2] This profile distinguishes it from its ortho- and meta-isomers, which exhibit more selective stimulant-like effects.^[2] The potent serotonergic activity of 4-MPM suggests a potential for entactogenic effects, similar to MDMA.^{[2][3]}

Conclusion

4-Methylphenmetrazine's mechanism of action is characterized by its function as a non-selective monoamine releasing agent, with a pronounced effect on serotonin release.^{[1][2]} This activity is driven by its interaction with the dopamine, norepinephrine, and serotonin transporters, where it both inhibits reuptake and promotes efflux of these neurotransmitters. The *in vitro* data from rat brain synaptosome assays provide a quantitative basis for understanding its psychoactive properties. Further research is warranted to fully elucidate the *in vivo* effects and potential neurotoxicity of this emerging psychoactive substance.

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